molecular formula C9H9FO2 B15274222 (2S)-2-Fluoro-2-phenylpropanoic acid

(2S)-2-Fluoro-2-phenylpropanoic acid

Katalognummer: B15274222
Molekulargewicht: 168.16 g/mol
InChI-Schlüssel: UQZSHNJGBJJFJN-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Fluoro-2-phenylpropanoic acid is an organic compound with the molecular formula C9H9FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Fluoro-2-phenylpropanoic acid typically involves the introduction of a fluorine atom into a phenylpropanoic acid derivative. One common method is the asymmetric synthesis, which ensures the production of the desired (2S) enantiomer. This can be achieved through various catalytic processes, including the use of chiral catalysts that promote the selective formation of the (2S) configuration.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific details of the industrial process may vary depending on the manufacturer and the intended application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2-Fluoro-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Fluoro-2-phenylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S)-2-Fluoro-2-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its binding affinity and reactivity with enzymes and receptors. This can lead to changes in metabolic pathways and biological activities, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

  • (2S)-2-Chloro-2-phenylpropanoic acid
  • (2S)-2-Bromo-2-phenylpropanoic acid
  • (2S)-2-Iodo-2-phenylpropanoic acid

Comparison: Compared to its halogenated analogs, (2S)-2-Fluoro-2-phenylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These properties can influence the compound’s reactivity and interactions in various chemical and biological systems.

Eigenschaften

Molekularformel

C9H9FO2

Molekulargewicht

168.16 g/mol

IUPAC-Name

(2S)-2-fluoro-2-phenylpropanoic acid

InChI

InChI=1S/C9H9FO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)/t9-/m0/s1

InChI-Schlüssel

UQZSHNJGBJJFJN-VIFPVBQESA-N

Isomerische SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)F

Kanonische SMILES

CC(C1=CC=CC=C1)(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.